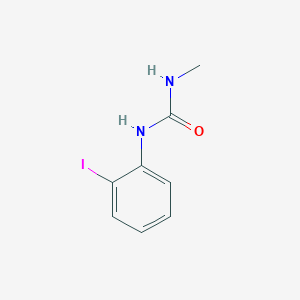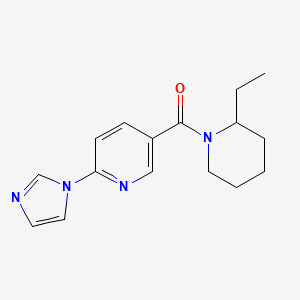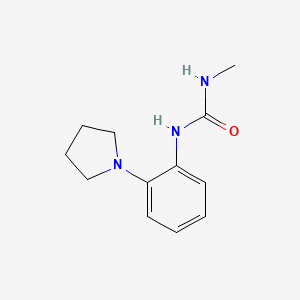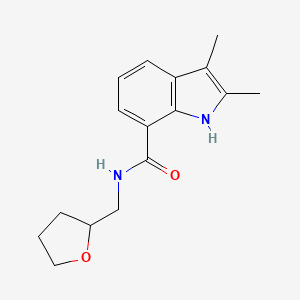
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor of the protein kinase B-Raf. It has gained attention in the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide inhibits the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting B-Raf, 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide can disrupt this pathway and inhibit cancer cell growth.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is its relatively low potency compared to other B-Raf inhibitors. This may limit its effectiveness in certain cancer types.
Zukünftige Richtungen
Future research on 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide could focus on improving its potency and efficacy as a cancer treatment. Additionally, studies could be conducted to investigate its potential use in combination therapy with other cancer drugs. Further research could also explore the mechanism of action of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide in more detail, as well as its potential use in other diseases beyond cancer.
Synthesemethoden
The synthesis of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide involves multiple steps, starting with the reaction of 2,3-dimethylindole with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethylamine to form the amide. The final step involves the addition of a carboxamide group to the indole ring using a palladium-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has also been studied for its potential use in combination therapy with other cancer drugs.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-11(2)18-15-13(10)6-3-7-14(15)16(19)17-9-12-5-4-8-20-12/h3,6-7,12,18H,4-5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXCFYXKWQYGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
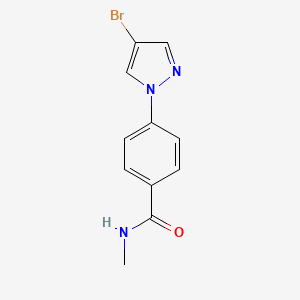
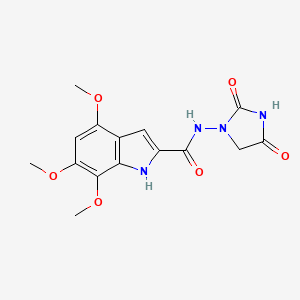
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

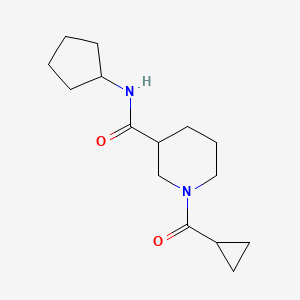
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
